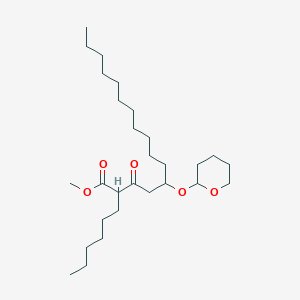
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate
Cat. No. B116817
Key on ui cas rn:
104801-67-4
M. Wt: 468.7 g/mol
InChI Key: RYBPPYGMJPYBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05246960
Procedure details


7.76 g of methyl 2-hexyl-3-oxo-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexadecanoate (0.017 mol) were dissolved in 500 ml of THF while gassing with argon, treated with 20 ml of MeOH and cooled to -5° C. 5.3 g of sodium borohydride (0.14 mol) were added portionwise while stirring in such a manner that the temperature did not exceed 0° C. After stirring for 3 hours the excess sodium borohydride was filtered off, the reaction mixture was hydrolyzed (to pH 6) with 2N hydrochloric acid in the cold and the solvent was evaporated off. The residue was extracted with ether and the ethereal phase was dried and evaporated. There were obtained 7.71 g of methyl 2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexadecanoate.
Quantity
7.76 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:7]([C:12](=[O:33])[CH2:13][CH:14]([O:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][O:28]1)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CO.[BH4-].[Na+]>C1COCC1>[CH2:1]([CH:7]([CH:12]([OH:33])[CH2:13][CH:14]([O:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][O:28]1)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C(C(=O)OC)C(CC(CCCCCCCCCCC)OC1OCCCC1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring in such a manner that the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethereal phase was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)C(C(=O)OC)C(CC(CCCCCCCCCCC)OC1OCCCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.71 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
